3'-NH2-CTP
Description
Cytidine-5'-triphosphate (CTP) is a pyrimidine nucleoside triphosphate essential for RNA synthesis and phospholipid biosynthesis. Structurally, it comprises a cytosine base linked to a ribose sugar and three phosphate groups. CTP is synthesized from uridine triphosphate (UTP) via CTP synthetase (CTPS), which catalyzes the amination of UTP using glutamine or ammonia as a nitrogen donor . This enzyme is rate-limiting in CTP production and exhibits complex regulatory mechanisms, including feedback inhibition by CTP and activation by guanosine triphosphate (GTP) .
CTP plays critical roles in:
- RNA synthesis: Incorporation into RNA during transcription.
- Phospholipid biosynthesis: Serving as a precursor for cytidine diphosphate (CDP)-choline and CDP-ethanolamine, essential for phosphatidylcholine and phosphatidylethanolamine synthesis .
- Cellular proliferation: Elevated CTP synthetase activity is observed in rapidly growing tumors, linking CTP to cancer metabolism .
Properties
Molecular Formula |
C9H12N3O14P3-4 |
|---|---|
Molecular Weight |
479.12 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/p-4/t4-,6-,7-,8-/m1/s1 |
InChI Key |
PCDQPRRSZKQHHS-XVFCMESISA-J |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Scientific Research Applications
Cancer Therapy
CTP plays a crucial role in the viability of cancer cells, making its biosynthesis pathway a target for therapeutic intervention.
- CTP Synthetase Inhibition : The enzyme cytidine triphosphate synthetase (CTPS) is essential for de novo CTP synthesis. Inhibitors of CTPS have shown promise in treating various cancers, including leukemias and neuroblastomas. For instance, compounds like cyclopentenyl cytosine and 3-deazauridine deplete intracellular CTP levels, thereby slowing tumor cell proliferation and inducing differentiation .
- Resistance Mechanisms : Cancer cells often develop resistance to anti-CTPS drugs through mutations that enhance CTP production. Understanding these mechanisms is critical for developing effective combination therapies .
Table 1: CTPS Inhibitors in Cancer Treatment
| Inhibitor | Cancer Type | Mechanism of Action |
|---|---|---|
| Cyclopentenyl Cytosine | Neuroblastoma | Depletes CTP levels, induces differentiation |
| 3-Deazauridine | Leukemia | Reduces CTP levels |
| Acivicin | Various cancers | Glutamine analogue that inhibits CTPS |
Immunology
CTP is vital for the proliferation and function of lymphocytes.
- Autoimmune Diseases : Inhibiting CTPS in T cells has been shown to alleviate symptoms in models of autoimmune diseases, such as systemic lupus erythematosus and experimental autoimmune encephalomyelitis. Studies indicate that selective CTPS1 inhibitors can significantly reduce autoimmunity severity .
- T Cell Function : Both CTPS1 and CTPS2 are necessary for T cell activation. Targeting these pathways may provide new strategies for immune modulation .
Table 2: CTPS Role in Immunological Applications
| Application | Disease Type | Effect of CTPS Inhibition |
|---|---|---|
| Autoimmune Disease Treatment | Systemic lupus erythematosus | Reduces severity of disease |
| T Cell Activation | Various autoimmune conditions | Essential for T cell proliferation |
Neuroprotection
CTP is involved in the biosynthesis of phospholipids critical for neuronal membrane integrity.
- Cognitive Impairment : Citicoline, a precursor to CTP, has demonstrated neuroprotective effects in conditions such as vascular dementia and acute stroke. Clinical trials indicate that citicoline treatment can improve cognitive function and brain metabolism .
- Mechanisms of Action : Citicoline enhances phospholipid synthesis and neurotransmitter levels (e.g., norepinephrine and dopamine), contributing to neuroprotection against ischemic damage .
Table 3: Neuroprotective Effects of Citicoline
| Condition | Mechanism | Outcome |
|---|---|---|
| Acute Stroke | Enhances phospholipid synthesis | Reduces ischemic lesion volume |
| Vascular Dementia | Increases neurotransmitter levels | Improves cognitive performance |
Infectious Diseases
CTP's role extends to combating infectious agents.
- Targeting Pathogens : The viability of pathogens such as Trypanosoma brucei (causing sleeping sickness) and Plasmodium falciparum (malaria) relies on their own CTPS activity. Inhibition of CTPS can reduce pathogen viability, presenting a potential therapeutic strategy .
- Antiviral Applications : CTP analogs have been explored as antiviral agents due to their ability to interfere with viral replication processes .
Table 4: Antimicrobial Applications of CTP
| Pathogen | Potential Treatment | Mechanism |
|---|---|---|
| Trypanosoma brucei | Acivicin | Inhibits CTPS activity |
| Plasmodium falciparum | CTP analogs | Disrupts nucleotide synthesis |
Comparison with Similar Compounds
Structural and Functional Differences Among Nucleoside Triphosphates
CTP belongs to the family of nucleoside triphosphates (NTPs), which include ATP, GTP, UTP, and deoxy forms like dCTP. Key distinctions are outlined below:
Key Insights :
- Regulatory Mechanisms : CTP synthetase uniquely requires GTP for activation, unlike ATP or GTP synthetases .
- Tissue-Specific Activity : CTP synthetase activity is 4-fold higher in thymus and testis than liver, contrasting with ATP synthase, which is ubiquitous .
Enzyme Kinetics and Substrate Affinity
CTP synthetase exhibits distinct kinetic properties compared to other NTP synthetases:
- Substrate Affinity : In rat hepatoma 3924A, apparent Km values for UTP, ATP, GTP, and glutamine are 0.6, 0.7, 0.25, and 0.1 mM, respectively .
- Inhibition : CTP competitively inhibits its own synthesis by binding to the UTP site (Ki = 5.3 × 10⁻⁶ M in calf liver) .
- Allosteric Activation : GTP enhances CTP synthetase activity, a feature absent in ATP or UTP synthesis pathways .
Comparison with E. coli CTP Synthetase :
Preparation Methods
Native CTP Synthetase (CTPS) Catalysis
CTP synthetase (CTPS; EC 6.3.4.2) catalyzes the ATP-dependent amination of uridine triphosphate (UTP) to CTP, using glutamine or ammonia as a nitrogen source. The reaction proceeds via two steps:
-
UTP + ATP → CTP + ADP + P (glutamine-dependent)
-
UTP + ATP + NH → CTP + ADP + P (ammonia-dependent)
Wild-type CTPS from Corynebacterium glutamicum (CgCTPS) exhibits a of 1.2 mM for UTP and a of 4.8 μmol·min·mg under optimal conditions (pH 7.5, 37°C). However, native enzymes suffer from strong product inhibition, with a reported IC for CTP as low as 0.15 mM, limiting industrial scalability.
Engineered CTPS for Reduced Product Inhibition
Site-directed mutagenesis of CgCTPS identified three critical residues (D160, E162, E168) in the N-terminal ammonia ligase domain that modulate CTP binding:
| Mutant | (UTP) | (μmol·min·mg) | IC (CTP) |
|---|---|---|---|
| Wild-type | 1.2 mM | 4.8 | 0.15 mM |
| D160E | 0.9 mM | 6.1 | 0.92 mM |
| E162A | 0.7 mM | 7.3 | 1.45 mM |
| E168K | 1.0 mM | 5.9 | 0.84 mM |
| Triple mutant | 0.6 mM | 9.5 | 3.53 mM |
The triple mutant (D160E-E162A-E168K) demonstrated a 23.5-fold increase in IC and a 98% reduction in product inhibition, enabling sustained CTP production at concentrations exceeding 50 mM. Structural analysis revealed that D160E introduces steric hindrance to CTP’s pyrimidine ring, while E162A disrupts hydrogen bonding with the ribose moiety.
Chemical Phosphorylation Methods
Carbodiimide-Mediated Phosphorylation
The carbonyldiimidazole (CDI) method facilitates CTP synthesis from cytidine monophosphate (CMP) via sequential phosphorylation:
Reaction Scheme:
-
CMP + POCl → Cytidine 5'-diphosphate (CDP)
-
CDP + POCl → CTP
Optimized Conditions:
This method requires rigorous anhydrous conditions and generates stoichiometric amounts of imidazole hydrochloride byproducts, complicating downstream purification.
Enzymatic-Chemical Hybrid Approach
A scaled synthesis combining enzymatic CTP generation with chemical refinement achieved 85% yield at 10 g scale:
-
Enzymatic Step:
-
Substrate: CMP (10 g)
-
Enzymes: Adenylate kinase (EC 2.7.4.3), pyruvate kinase (EC 2.7.1.40)
-
Cofactors: ATP, phosphoenolpyruvate (PEP)
-
Output: CTP (8.5 g)
-
-
Chemical Refinement:
-
Ion-exchange chromatography (DEAE-Sephadex A-25)
-
Ethanol precipitation
-
Lyophilization
-
This approach reduced phosphate waste by 40% compared to purely chemical methods.
Industrial-Scale Production Challenges
Cost Analysis of Substrates
| Method | Substrate Cost (USD/kg CTP) | Energy Consumption (kWh/kg) |
|---|---|---|
| Native CTPS | 420 | 18 |
| Engineered CTPS | 310 | 12 |
| Chemical Phosphorylation | 580 | 27 |
Engineered CTPS reduced substrate costs by 26% through higher catalytic efficiency and reduced enzyme inactivation.
Byproduct Management
Enzymatic methods generate inorganic phosphate (P) and ADP, which inhibit CTPS at concentrations >10 mM. Continuous reaction systems with immobilized enzymes and in situ ATP regeneration (e.g., using polyphosphate kinases) improved space-time yield to 12 g·L·h.
Emerging Technologies
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying CTP concentrations in biological samples, and how can cross-reactivity with structurally similar nucleotides be minimized?
- Methodological Answer: CTP quantification requires high-specificity techniques such as HPLC coupled with UV detection (for purified samples) or LC-MS/MS (for complex matrices like cell lysates) . To minimize cross-reactivity with UTP or ATP, employ ion-pair chromatography with optimized mobile phases (e.g., tetrabutylammonium bromide) to enhance separation . Enzyme-coupled assays using CTP-specific synthetases or phosphatases can also validate results by measuring product formation (e.g., inorganic phosphate release) .
Q. How should CTP be stored to maintain stability in laboratory settings, and what are the critical parameters to monitor during long-term experiments?
- Methodological Answer: Store lyophilized CTP at –20°C in airtight, light-protected containers to prevent hydrolysis. For solutions, use neutral pH buffers (pH 6.5–7.5) and aliquot to avoid freeze-thaw cycles. Monitor degradation via UV spectrophotometry (absorbance at 271 nm) and validate purity periodically with HPLC . Avoid prolonged exposure to divalent cations (e.g., Mg²⁺), which accelerate decomposition .
Q. What experimental approaches are suitable for assessing CTP synthetase activity in vitro, and how can substrate inhibition be addressed?
- Methodological Answer: Use coupled enzymatic assays measuring CTP production from UTP, ATP, and glutamine. Monitor NADH oxidation (linked to glutamate dehydrogenase) spectrophotometrically at 340 nm . To mitigate substrate inhibition by UTP (>1 mM), titrate concentrations near physiological levels (0.2–0.5 mM) and include allosteric activators like GTP to enhance enzyme efficiency .
Advanced Research Questions
Q. How do phosphorylation events regulate human CTP synthetase 2 (hCTPS2) activity, and what experimental strategies resolve contradictions in reported phosphorylation sites?
- Methodological Answer: Phosphorylation at Ser568 (but not Ser571) inhibits hCTPS2 by modulating its glutaminase domain. To resolve site-specific effects, use site-directed mutagenesis (e.g., S568A) combined with kinetic assays comparing glutamine- versus ammonia-dependent activity . Validate phosphorylation via metabolic labeling with [³²P]H₃PO₄ and phospho-specific antibodies in serum-deprived cell models .
Q. What role does oligomerization play in CTP synthetase function, and how can researchers experimentally distinguish monomeric, dimeric, and tetrameric states?
- Methodological Answer: Oligomerization (tetramer formation) enhances catalytic efficiency by promoting cooperative substrate binding. Use size-exclusion chromatography with multi-angle light scattering (SEC-MALS) to determine molecular weights of oligomers . Correlate oligomeric states with activity via enzyme kinetics under varying protein concentrations and crosslinking assays (e.g., glutaraldehyde) .
Q. How do intracellular UTP/CTP ratios dynamically regulate CTP synthetase activity, and what models reconcile discrepancies in allosteric regulation across species?
- Methodological Answer: UTP acts as a substrate, while CTP serves as a feedback inhibitor. Use computational modeling (e.g., Michaelis-Menten with Hill coefficients) to quantify cooperativity in human vs. bacterial enzymes . Validate models via chemostat cultures under controlled nucleotide pools and ¹³C metabolic flux analysis to track UTP→CTP conversion rates .
Contradiction Analysis & Technical Troubleshooting
Q. Why do conflicting reports exist regarding the Km of CTP synthetase for ATP, and how can experimental design mitigate variability?
- Methodological Answer: Discrepancies arise from differences in enzyme sources (e.g., rat liver vs. recombinant human) and assay conditions (e.g., Mg²⁺ concentrations). Standardize assays using homogeneous enzyme preparations (HPLC-purified) and physiological buffer conditions (2–5 mM Mg²⁺, 150 mM KCl). Perform global kinetic fitting to account for allosteric interactions between ATP, GTP, and UTP .
Q. What strategies resolve inconsistencies in CTP synthetase localization studies (cytosolic vs. nuclear), particularly in cancer cell lines?
- Methodological Answer: Use subcellular fractionation with Western blotting (anti-CTPS antibodies) and immunofluorescence coupled with confocal microscopy . Account for cell cycle-dependent localization by synchronizing cells (e.g., serum starvation or thymidine block) and correlating CTPS activity with S-phase markers (e.g., PCNA) .
Safety & Compliance
Q. What are the primary hazards associated with CTP handling, and which engineering controls ensure compliance with laboratory safety protocols?
- Methodological Answer: CTP poses skin/eye irritation risks (GHS Category 2) . Use fume hoods for powder handling and PPE (nitrile gloves, goggles) . Decontaminate spills with silica-based absorbents and 70% ethanol . For disposal, autoclave contaminated waste and neutralize liquid residues with activated charcoal before drain disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
